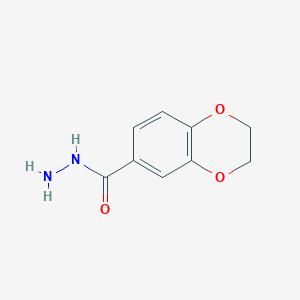![molecular formula C8H13NOS B1598425 2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol CAS No. 869941-84-4](/img/structure/B1598425.png)
2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol
Descripción general
Descripción
2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol (MTMAE) is an organic compound belonging to the class of thiophenes. It is a colorless liquid at room temperature and is soluble in water and alcohols. MTMAE has been studied extensively in recent years due to its potential applications in scientific research and its unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Application in Photochromic Materials
Scientific Field
Material Science, Optoelectronics
Summary of the Application
A compound similar to “2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol”, specifically 1-(2-methyl-3-benzothienyl)-2-[3-methyl-2-thienyl] perfluorocyclopentene, has been used in the creation of photochromic materials . These materials change color when exposed to light, making them useful in a variety of optoelectronic applications.
Methods of Application
The compound undergoes reversible cyclization and cycloreversion reactions upon alternating irradiation with UV and visible light in solution .
Results or Outcomes
The compound exhibited reversible photochromism . This means it can switch between two forms that have different absorption spectra, making it potentially useful in data storage, sensors, and other optoelectronic devices .
Application in Antibacterial Activity
Scientific Field
Medicinal Chemistry, Pharmacology
Summary of the Application
Thiazoles, a class of compounds that includes “2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol”, have been studied for their antibacterial activity .
Methods of Application
The specific methods of application are not detailed in the source, but typically involve testing the compound against various bacterial strains in a laboratory setting .
Results or Outcomes
One of the compounds in the study displayed better antibacterial activity compared to linezolid, a commonly used antibiotic .
Application in Corrosion Inhibition
Scientific Field
Industrial Chemistry
Summary of the Application
Thiophene derivatives, a class of compounds that includes “2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol”, are utilized in industrial chemistry as corrosion inhibitors .
Methods of Application
The specific methods of application are not detailed in the source, but typically involve applying the compound to metal surfaces to prevent corrosion .
Results or Outcomes
The use of thiophene derivatives as corrosion inhibitors can help extend the lifespan of metal structures and components .
Application in Organic Semiconductors
Scientific Field
Material Science, Electronics
Summary of the Application
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Methods of Application
The compound is incorporated into the structure of the semiconductor, influencing its electronic properties .
Results or Outcomes
The use of thiophene derivatives in organic semiconductors can improve their performance and efficiency .
Propiedades
IUPAC Name |
2-[(3-methylthiophen-2-yl)methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-7-2-5-11-8(7)6-9-3-4-10/h2,5,9-10H,3-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOGNJUGEMHXNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405994 | |
| Record name | 2-{[(3-Methylthiophen-2-yl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol | |
CAS RN |
869941-84-4 | |
| Record name | 2-{[(3-Methylthiophen-2-yl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3-[8,18-bis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoate](/img/no-structure.png)
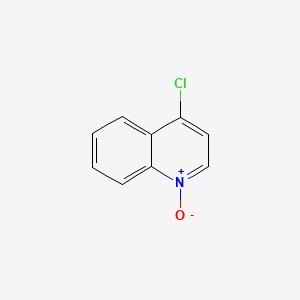

![7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B1598352.png)
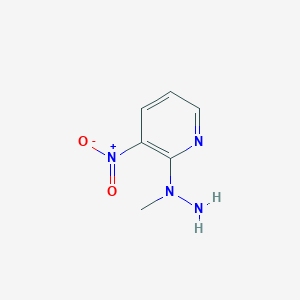


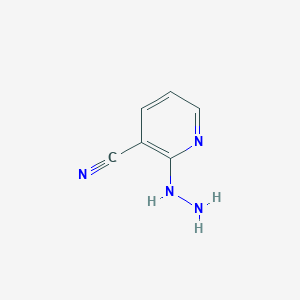
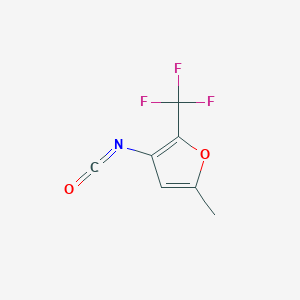
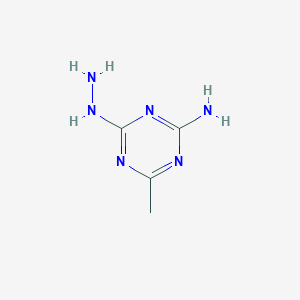
![5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid](/img/structure/B1598363.png)
